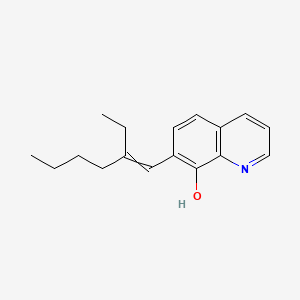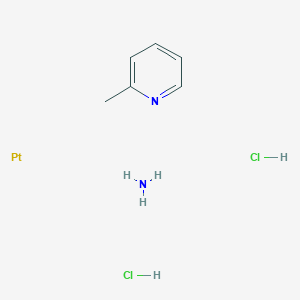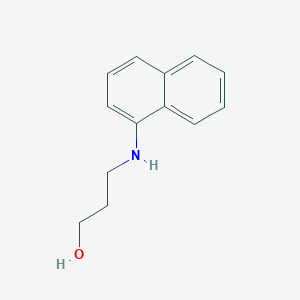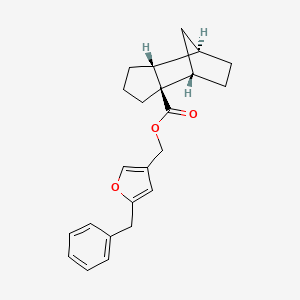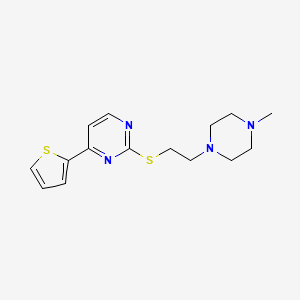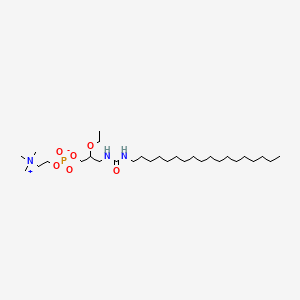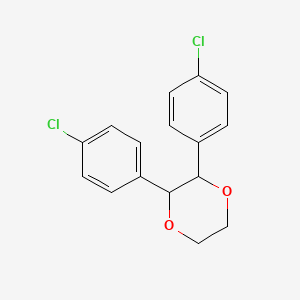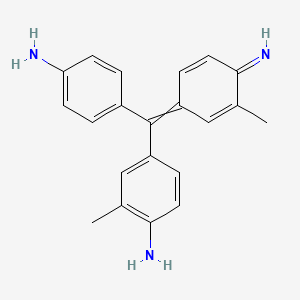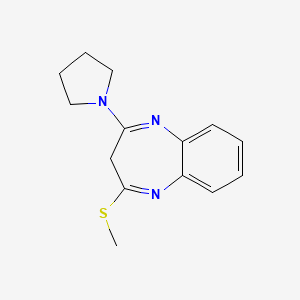
2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions using pyrrolidine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepines using reducing agents like sodium borohydride.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Pyrrolidine, dimethyl disulfide, methylthiol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzodiazepines.
Substitution: Various substituted benzodiazepines.
科学的研究の応用
2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and anticonvulsant effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
2-(Methylthio)-4-(1-pyrrolidinyl)-3H-1,5-benzodiazepine is unique due to the presence of the methylthio and pyrrolidinyl groups, which may confer distinct pharmacological properties and metabolic pathways compared to other benzodiazepines.
特性
CAS番号 |
69540-76-7 |
|---|---|
分子式 |
C14H17N3S |
分子量 |
259.37 g/mol |
IUPAC名 |
4-methylsulfanyl-2-pyrrolidin-1-yl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C14H17N3S/c1-18-14-10-13(17-8-4-5-9-17)15-11-6-2-3-7-12(11)16-14/h2-3,6-7H,4-5,8-10H2,1H3 |
InChIキー |
IVMCVGIHPGDYRC-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=CC=CC=C2N=C(C1)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


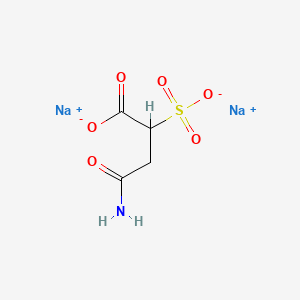
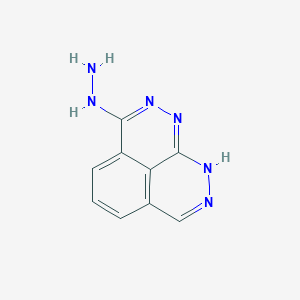

![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)


